molecular formula C20H18N4O B12169784 1-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-6-carboxamide

1-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-6-carboxamide

Cat. No.: B12169784
M. Wt: 330.4 g/mol
InChI Key: JUNFLEKNYLWYRC-UHFFFAOYSA-N
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Description

1-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-6-carboxamide is a useful research compound. Its molecular formula is C20H18N4O and its molecular weight is 330.4 g/mol. The purity is usually 95%.
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Biological Activity

1-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-6-carboxamide is a compound that integrates an indole moiety with a pyrazole derivative, characterized by a complex structure that suggests significant biological potential. This article explores its biological activity, focusing on its pharmacological effects, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N4OC_{20}H_{18}N_{4}O, with a molecular weight of approximately 342.38 g/mol. Its structure features a benzyl group attached to the nitrogen of the pyrazole, further substituted with an indole and a carboxamide functional group at the 6-position of the indole ring. This unique combination contributes to its diverse biological activities.

Biological Activities

Research indicates that compounds containing indole and pyrazole structures exhibit a range of biological activities, including:

  • Antiviral Activity : Indole derivatives have shown effectiveness against various viral infections.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways.
  • Antitumor Effects : Preliminary studies suggest significant antiproliferative activity against cancer cell lines.
  • Antimicrobial Activity : The presence of both indole and pyrazole moieties enhances its antimicrobial properties.

The biological activity of this compound can be attributed to its interaction with specific biological targets. Molecular docking studies suggest that it may bind effectively to proteins involved in cancer progression or inflammation pathways.

Table 1: Comparison of Biological Activities with Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-(benzyl)-pyrazolContains benzyl and pyrazole but lacks indoleAntimicrobial
IndomethacinIndole-based but lacks pyrazoleAnti-inflammatory
3-(5-substituted-indoles)Contains indoles but varies in substituentsAnticancer
N-(benzyl)-pyrazolo[3,4-b]pyridineCombines pyrazolo and pyridine structuresAntitumor

The uniqueness of this compound lies in its combination of both indole and pyrazole moieties, which could synergistically enhance its biological activity compared to other similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Antiproliferative Activity : In vitro studies demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2). The compound showed submicromolar EC50 values, indicating potent activity.
  • Mechanistic Insights : Research has shown that this compound reduces mTORC1 activity and enhances autophagy at basal levels. It disrupts autophagic flux by interfering with mTORC1 reactivation, suggesting a novel mechanism for its anticancer effects .
  • Structure–Activity Relationship (SAR) : Preliminary SAR studies indicate that modifications to the core structure can lead to variations in biological activity, emphasizing the importance of further exploration in optimizing therapeutic efficacy .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing indole and pyrazole structures exhibit a range of biological activities:

  • Antiviral : Indole derivatives have shown effectiveness against several viral infections.
  • Anti-inflammatory : The compound's structure may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antitumor : Studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines, including breast, lung, and colorectal cancers.
  • Antimicrobial : The presence of pyrazole enhances antimicrobial properties, suggesting potential in treating infections.

Anticancer Research

Recent studies have highlighted the anticancer potential of 1-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-6-carboxamide. For instance:

  • In vitro Studies : Compounds with similar structures have been shown to inhibit the proliferation of cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with notable IC50_{50} values indicating their potency .
CompoundCancer TypeIC50_{50} (µM)
This compoundMDA-MB-231TBD
N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazoleA3754.2
N-(benzyl)-pyrazolo[3,4-b]pyridineVariousTBD

Properties

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

1-benzyl-N-(1-methylpyrazol-4-yl)indole-6-carboxamide

InChI

InChI=1S/C20H18N4O/c1-23-14-18(12-21-23)22-20(25)17-8-7-16-9-10-24(19(16)11-17)13-15-5-3-2-4-6-15/h2-12,14H,13H2,1H3,(H,22,25)

InChI Key

JUNFLEKNYLWYRC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CC3=C(C=C2)C=CN3CC4=CC=CC=C4

Origin of Product

United States

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